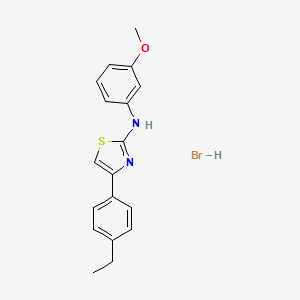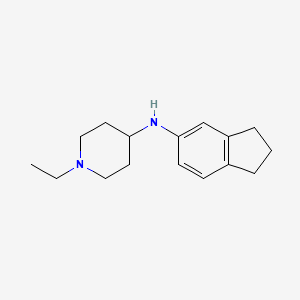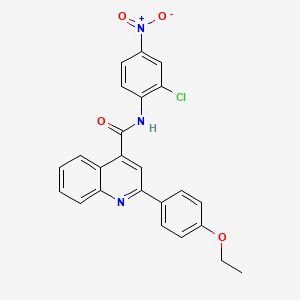
4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as ET-2, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. The compound is synthesized through a multi-step process and has shown promising results in scientific research studies.
作用机制
The mechanism of action of 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood, but studies have shown that it can interact with various cellular pathways and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to activate certain signaling pathways involved in neuroprotection.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In the nervous system, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. In the cardiovascular system, this compound has been shown to have vasodilatory effects, which could potentially reduce blood pressure.
实验室实验的优点和局限性
The advantages of using 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments include its potential therapeutic applications and its ability to interact with various cellular pathways. However, the limitations of using this compound include its complex synthesis method and the need for careful attention to detail to ensure the purity and yield of the final product.
未来方向
There are several future directions for research on 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, including further studies on its mechanism of action and potential therapeutic applications. In cancer research, future studies could focus on optimizing the synthesis method of this compound and investigating its potential as a treatment for various types of cancer. In neurology, future studies could focus on investigating the potential of this compound as a treatment for other neurodegenerative diseases, such as Parkinson's disease. In cardiovascular disease, future studies could focus on investigating the potential of this compound as a treatment for hypertension and other cardiovascular disorders.
In conclusion, this compound, also known as this compound, is a chemical compound that has shown promising results in scientific research studies. The compound has potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiovascular disease. Further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for various diseases.
合成方法
The synthesis of 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves several steps, starting with the reaction of 4-ethylphenylamine with 3-methoxybenzaldehyde to form the Schiff base. The Schiff base is then condensed with thiosemicarbazide to form the thiazole ring, followed by the addition of hydrobromic acid to form the final product. The synthesis method is complex and requires careful attention to detail to ensure the purity and yield of the final product.
科学研究应用
4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiovascular disease. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. In neurology, this compound has been studied for its potential as a treatment for Alzheimer's disease and has shown promising results in animal models. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which could potentially be useful in the treatment of hypertension.
属性
IUPAC Name |
4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS.BrH/c1-3-13-7-9-14(10-8-13)17-12-22-18(20-17)19-15-5-4-6-16(11-15)21-2;/h4-12H,3H2,1-2H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQRVMHDUNYSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)

![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)

![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)


![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)

![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)
![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)